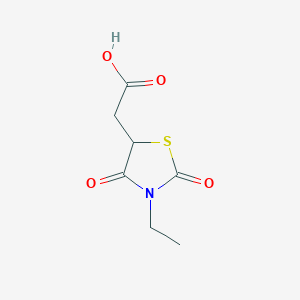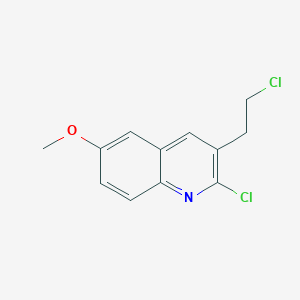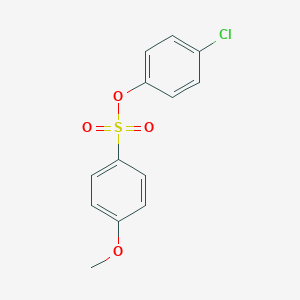
4-Chlorophenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 4-methoxybenzenesulfonate is a chemical compound that is widely used in scientific research applications. It is also known as Chloromethyl 4-methoxybenzenesulfonate and has the molecular formula C14H13ClO4S. This compound is an important intermediate in the synthesis of various organic compounds and is used extensively in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-methoxybenzenesulfonate is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chlorophenyl 4-methoxybenzenesulfonate are not well documented. However, it is known to be toxic to cells and can cause DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chlorophenyl 4-methoxybenzenesulfonate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, its toxicity and potential for DNA damage make it unsuitable for certain experiments.
Future Directions
There are several future directions for research on 4-Chlorophenyl 4-methoxybenzenesulfonate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential as a fluorescent probe for biological imaging. Finally, the toxicological effects of this compound on cells and organisms need to be further studied to determine its safety for use in various applications.
Synthesis Methods
The synthesis of 4-Chlorophenyl 4-methoxybenzenesulfonate is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with chloromethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
4-Chlorophenyl 4-methoxybenzenesulfonate is widely used in scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used in the synthesis of fluorescent probes and sensors for biological imaging.
properties
CAS RN |
37100-90-6 |
|---|---|
Product Name |
4-Chlorophenyl 4-methoxybenzenesulfonate |
Molecular Formula |
C13H11ClO4S |
Molecular Weight |
298.74 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-6-8-13(9-7-11)19(15,16)18-12-4-2-10(14)3-5-12/h2-9H,1H3 |
InChI Key |
YOUWVYJESWPNDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Other CAS RN |
37100-90-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




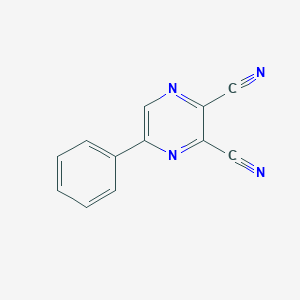
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)
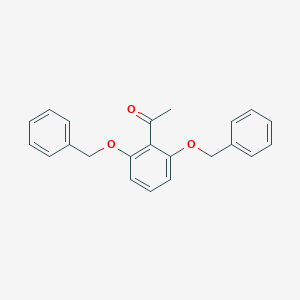
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
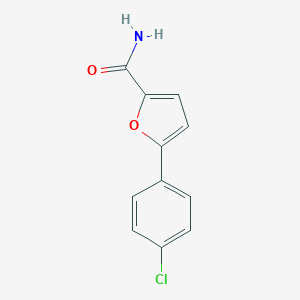
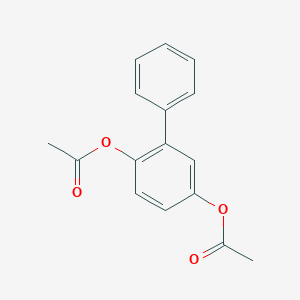
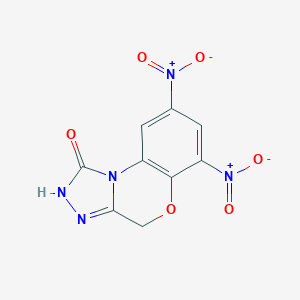
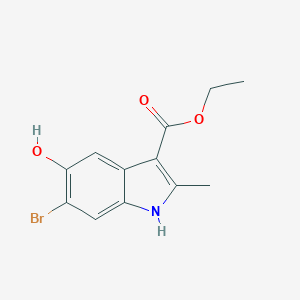

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)

